tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577819
InChI: InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-8-13(10-14)6-4-5-7-13/h4-5H,6-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate

CAS No.:

Cat. No.: VC13577819

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate -

Specification

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate
Standard InChI InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-8-13(10-14)6-4-5-7-13/h4-5H,6-10H2,1-3H3
Standard InChI Key QYRFRMBXCOMEDH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate (CAS 1341037-08-8) has the molecular formula C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2 and a molecular weight of 240.34 g/mol . Its IUPAC name, tert-butyl 8-amino-2-azaspiro[4.4]nonane-2-carboxylate, reflects the spiro junction between two four-membered rings, one containing a nitrogen atom and the other a cycloalkene moiety . The SMILES notation CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)N encodes the tert-butyl ester group, the spirocyclic core, and the unsaturated bond .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous spiro compounds, such as tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, reveal that five-membered rings adopt envelope conformations, with specific atoms deviating from planarity by up to 0.0082 Å . In the title compound, the double bond at C7 introduces torsional strain, favoring a twisted conformation that enhances reactivity in cycloaddition reactions. The tert-butyl group provides steric bulk, stabilizing the molecule against nucleophilic attack at the carboxylate oxygen .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight240.34 g/mol
Spiro Junction GeometryEnvelope conformation
Double Bond PositionC7
Torsional Angle (C4–C7)116.0°

Synthesis and Reaction Pathways

Synthetic Protocols

The compound is synthesized via hydrogenation of cyanomethylpyrrolidine precursors using Raney nickel under a hydrogen atmosphere (50 psi) . A representative route involves:

  • Cyanoalkylation: Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is treated with Raney Ni in methanol.

  • Reductive Cyclization: Intramolecular hydrogenation forms the spirocyclic core, with the tert-butyl group remaining intact .

Functionalization and Derivatives

The double bond at C7 enables diverse functionalization:

  • Epoxidation: Reaction with m-chloroperbenzoic acid yields an epoxide, useful in nucleophilic ring-opening reactions.

  • Diels-Alder Cycloaddition: The ene moiety participates as a dienophile, generating bicyclic adducts with electron-rich dienes.

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Raney Ni, 50 psi H₂7899
Palladium/C, 30 psi H₂6295

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) but is insoluble in water. The tert-butyl ester enhances hydrolytic stability, with a half-life of >48 hours in aqueous ethanol (pH 7) .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1745 cm⁻¹ confirms the carbonyl group of the ester .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) shows a triplet at δ 3.28 ppm (N–CH₂) and a singlet at δ 1.44 ppm ((C(CH₃)₃).

Applications in Medicinal Chemistry

Scaffold for Bioactive Molecules

The spirocyclic core’s rigidity makes it ideal for targeting protein-binding pockets. Derivatives have shown inhibitory activity against:

  • Glycosidases: IC₅₀ = 3.2 µM for β-glucosidase .

  • Antibacterial Agents: MIC = 8 µg/mL against Staphylococcus aureus.

Case Study: Kinase Inhibition

A phosphonate derivative of the compound exhibited 94% inhibition of MAPK1 at 10 µM, with a selectivity index >100 over related kinases.

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